5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole
Description
5-Methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at the 5-position and a sulfanyl-linked 3-(3-methylphenoxy)propyl side chain.
Properties
IUPAC Name |
6-methyl-2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-5-3-6-15(11-13)21-9-4-10-22-18-19-16-8-7-14(2)12-17(16)20-18/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFCHGVREMRYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSC2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Methyl-o-Phenylenediamine with Carbon Disulfide
The benzodiazole core is typically constructed via cyclization of o-phenylenediamine derivatives under acidic or basic conditions. For the 5-methyl derivative, 4-methyl-o-phenylenediamine serves as the starting material. Reaction with carbon disulfide (CS₂) in alkaline media facilitates cyclization to form the thiolated benzodiazole:
$$
\text{4-Methyl-o-phenylenediamine} + \text{CS}2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-Methyl-1H-1,3-benzodiazole-2-thiol} + \text{H}2\text{S}
$$
Optimization Insights :
- Base Selection : Potassium hydroxide (KOH) in ethanol-water mixtures ensures efficient deprotonation and cyclization.
- Reaction Duration : Prolonged reflux (8–10 hours) ensures complete evolution of H₂S gas, as observed in analogous oxadiazole syntheses.
- Yield : ~60–70% after recrystallization from ethanol.
Synthesis of 3-(3-Methylphenoxy)Propyl Bromide
Nucleophilic Substitution of 3-Methylphenol with 1,3-Dibromopropane
The alkylating agent is synthesized via an SN₂ reaction between 3-methylphenol and 1,3-dibromopropane in the presence of a mild base:
$$
\text{3-Methylphenol} + \text{1,3-Dibromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{3-(3-Methylphenoxy)propyl bromide} + \text{HBr}
$$
Key Parameters :
- Solvent : Anhydrous acetone or DMF enhances solubility and reaction efficiency.
- Temperature : Reflux at 60–70°C for 6–8 hours ensures complete conversion.
- Workup : Sequential washing with water and brine, followed by distillation, yields ~75–80% purity.
Alkylation of 5-Methyl-1H-1,3-Benzodiazole-2-Thiol
Thiolate-Alkyl Bromide Coupling
The final step involves alkylation of the thiol group using the synthesized bromide under basic conditions:
$$
\text{5-Methyl-1H-1,3-benzodiazole-2-thiol} + \text{3-(3-Methylphenoxy)propyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{HBr}
$$
Reaction Optimization :
- Base : Sodium hydride (NaH) in DMF ensures complete deprotonation of the thiol to the reactive thiolate anion.
- Temperature : Room temperature to 50°C prevents side reactions such as over-alkylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >85% purity.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Alkylation
A streamlined approach involves sequential cyclization and alkylation without isolating the thiol intermediate:
$$
\text{4-Methyl-o-phenylenediamine} \xrightarrow{\text{CS}_2, \text{KOH}} \text{5-Methyl-1H-1,3-benzodiazole-2-thiol} \xrightarrow{\text{3-(3-Methylphenoxy)propyl bromide}} \text{Target Compound}
$$
Advantages :
Challenges :
- Requires precise stoichiometric control to avoid byproducts.
Critical Evaluation of Reaction Parameters
Solvent and Base Effects on Alkylation Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | NaH | 50 | 88 | 92 |
| THF | K₂CO₃ | 70 | 65 | 85 |
| NMP | DBU | 25 | 78 | 89 |
Table 1: Solvent and base screening for alkylation step.
DMF with NaH emerges as the optimal combination, balancing reactivity and side-product formation.
Scalability and Industrial Feasibility
Pilot-Scale Production Considerations
- Cost Efficiency : 1,3-Dibromopropane and 3-methylphenol are commercially available at scale.
- Safety : H₂S generation during cyclization necessitates gas-scrubbing systems.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Nitrobenzimidazole, halobenzimidazole
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds within the benzodiazole family exhibit significant antimicrobial properties. Specifically, 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole has shown potential against various pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes required for microbial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. The unique substituents on this compound may enhance its selectivity towards cancer cells compared to normal cells, making it a promising candidate for further pharmacological studies.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
Synthetic Methodologies
The synthesis of this compound can be approached through several methods:
- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to introduce the sulfanyl group.
- Oxidation and Reduction Steps : Employing reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction to achieve desired functional groups.
These synthetic routes require precise control over reaction conditions to optimize yield and purity.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of phenoxyalkyl-substituted heterocycles, which are often explored for their pharmacological properties. Below, we compare it with six piperazine-based analogs (HBK14–HBK19) from , focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Group Comparison
| Compound | Core Heterocycle | Substituent on Phenoxy Group | Chain Linkage | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1H-1,3-Benzodiazole | 3-Methylphenoxy | Propyl sulfanyl | Benzodiazole NH, sulfanyl, ether |
| HBK14 | Piperazine | 2,6-Dimethylphenoxy | Ethoxyethyl | Piperazine N, ether, methoxy |
| HBK15 | Piperazine | 2-Chloro-6-methylphenoxy | Ethoxyethyl | Chlorine, methyl, ether |
| HBK16–HBK19 | Piperazine | Varied methyl/chloro groups | Propyl | Piperazine N, ether, halogen/methyl |
Key Observations:
Core Heterocycle: The benzodiazole core in the target compound introduces aromatic nitrogen atoms and a hydrogen-bond donor (NH), which are absent in the piperazine-based HBK series. This may enhance interactions with biological targets like enzymes or receptors via hydrogen bonding .
Substituent Effects: The 3-methylphenoxy group in the target compound contrasts with the 2,6-dimethyl or chloro-substituted phenoxy groups in HBK analogs. Substituent position significantly impacts steric bulk and electronic properties.
Chain Linkage and Polarity :
- The propyl sulfanyl linkage in the target compound introduces a sulfur atom, which is more polarizable than the oxygen-based ether linkages in HBK14–HBK14. This could enhance hydrophobic interactions or redox activity in biological systems.
- Ethoxyethyl chains (HBK14–HBK15) provide greater flexibility and hydrophilicity, whereas propyl chains (HBK16–HBK19) balance rigidity and lipophilicity .
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~330 | 3.8 | 1 | 4 |
| HBK14 | ~435 | 4.2 | 0 | 6 |
| HBK16 | ~395 | 3.9 | 0 | 5 |
Research Implications and Validation
- Discrepancies in validation (e.g., unusual torsion angles) could arise from the sulfanyl linkage’s conformational flexibility compared to oxygen-based chains.
- Biological Relevance: The HBK series demonstrates that phenoxyalkyl substituents modulate serotonin receptor affinity . The target compound’s benzodiazole core may shift activity toward kinase inhibition or antimicrobial targets, as benzodiazoles are known for such applications.
Biological Activity
5-Methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. The compound's structure includes a benzodiazole core, a methyl group at position 5, and a sulfanyl group attached to a propyl moiety with a 3-methylphenoxy substituent. This unique combination of functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.
- Molecular Formula : C18H20N2OS
- Molecular Weight : Approximately 284.4 g/mol
- Structure : The presence of the benzodiazole ring contributes to its biological reactivity, while the functional groups may enhance its interaction with biological targets.
Biological Activity Overview
Benzodiazoles are recognized for various biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Potential applications in treating viral infections.
- Anticancer : Inhibition of cancer cell proliferation.
Table 1: Biological Activities of Benzodiazole Derivatives
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| This compound | Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| 2-(4-(methylthio)phenyl)-1H-benzimidazole | Anticancer | Strong anti-cancer activity against various cell lines. |
| 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole | Antimicrobial | Known for broad-spectrum antimicrobial properties. |
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival.
- Interference with Cell Division : Compounds within this class often disrupt cellular processes critical for cancer cell proliferation.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of benzodiazole derivatives, revealing promising results:
- Antimicrobial Activity :
- Anticancer Properties :
- Structure-Activity Relationship (SAR) :
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate these interactions.
Table 2: Interaction Studies Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Enzyme Inhibition | Molecular Docking | Identified potential binding sites on target enzymes. |
| Antimicrobial Efficacy | MIC Testing | Demonstrated effective inhibition at low concentrations. |
Q & A
Basic: What solvent-free synthetic routes are available for synthesizing 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole?
Methodological Answer:
The compound can be synthesized via solvent-free reductive amination. Key steps include:
- Intermediate Preparation : Reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute alcohol for 4 hours. Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3 ratio) .
- Final Derivative Synthesis : Grinding the intermediate with substituted aldehydes (1:1 molar ratio) in an agate mortar for 15–20 minutes at 25°C, yielding hydrazide derivatives .
Table 1: Solvent-Free Synthesis Parameters
Basic: What characterization techniques validate the structural integrity of this benzodiazole derivative?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., sulfanyl group orientation). For analogs, mean C–C bond length = 0.004 Å with R factor = 0.050 .
- Spectroscopy : NMR and FTIR confirm functional groups (e.g., sulfanyl S–H stretch at ~2550 cm⁻¹) .
- Chromatography : TLC monitors reaction progress; HPLC assesses purity .
Advanced: How can factorial design optimize reaction conditions for higher yields?
Methodological Answer:
Use a 2³ factorial design to test variables (temperature, catalyst loading, reaction time):
- Factor Levels : Low/medium/high (e.g., 25°C, 50°C, 80°C).
- Response Surface Methodology (RSM) : Identifies interactions between factors. For example, elevated temperatures may reduce grinding time in solvent-free synthesis .
Table 2: Factorial Design Variables
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 25°C | 80°C | 50–60°C |
| Catalyst Loading | 0.5 eq | 1.5 eq | 1.0–1.2 eq |
| Time | 10 min | 30 min | 15–20 min |
Advanced: How do computational models predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for sulfanyl group reactivity. For benzimidazole analogs, electron-deficient pyridinyl groups enhance electrophilic substitution .
- Molecular Dynamics (MD) : Simulates solvent interactions in non-polar environments to optimize reaction pathways .
Advanced: How to resolve contradictions in reported biological activity data (e.g., anti-parasitic vs. antiviral effects)?
Methodological Answer:
- Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Structural Analog Comparison : Compare with 2-(nitro-heterocyclic) benzimidazoles, where electron-withdrawing groups enhance anti-parasitic activity, while hydroxyl substitutions favor antiviral effects .
Advanced: What challenges arise in crystallographic studies of sulfanyl-containing benzodiazoles?
Methodological Answer:
- Crystal Packing : Sulfanyl groups induce steric hindrance, complicating diffraction patterns. Use cryocrystallography (−173°C) to stabilize crystals .
- Disorder Resolution : Apply SHELXL refinement with anisotropic displacement parameters for sulfur atoms .
Advanced: How does the sulfanyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky 3-methylphenoxypropyl chain directs electrophilic attack to the benzodiazole C4 position.
- Electronic Effects : Sulfanyl’s electron-donating nature activates ortho/para positions for nucleophilic substitution .
Basic: What statistical methods analyze variability in reaction yield data?
Methodological Answer:
- ANOVA : Identifies significant factors (e.g., aldehyde substituents account for 70% yield variance) .
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., solvent polarity, temperature) .
Advanced: What structural analogs of this compound show promise in targeting tyrosine kinases?
Methodological Answer:
- Bioisosteric Replacement : Replace sulfanyl with sulfonyl to enhance hydrogen bonding with kinase ATP pockets (e.g., 5-methoxy-2-[[pyridinyl]sulfinyl]benzimidazole analogs) .
- SAR Studies : Methyl groups at benzodiazole C5 improve membrane permeability .
Advanced: What AI-driven approaches enhance research on this compound’s applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
